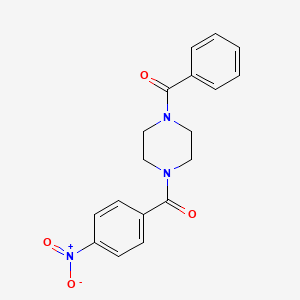

(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE

Description

(4-Benzoylpiperazino)(4-nitrophenyl)methanone is a synthetic organic compound featuring a piperazine core substituted with a benzoyl group at the 4-position and a 4-nitrophenylmethanone moiety. This structure combines aromatic nitro and benzoyl functionalities, which are critical in modulating electronic, steric, and physicochemical properties. Its benzoylpiperazino scaffold is structurally analogous to bioactive molecules, suggesting relevance in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

[4-(4-nitrobenzoyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17(14-4-2-1-3-5-14)19-10-12-20(13-11-19)18(23)15-6-8-16(9-7-15)21(24)25/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFNPPJLPUHQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE typically involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Reduction: The major product would be (4-BENZOYLPIPERAZINO)(4-AMINOPHENYL)METHANONE.

Substitution: Products depend on the nucleophile used, such as (4-BENZOYLPIPERAZINO)(4-THIOPHENYL)METHANONE.

Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoylpiperazine moiety can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

(4-Chlorobenzoylpiperidin-1-yl)(4-Nitrophenyl)Methanone (19a)

- Structural Differences : Replaces the piperazine ring with piperidine and introduces a chloro substituent on the benzoyl group.

- Impact: The chloro group increases lipophilicity (logP) and may enhance membrane permeability.

- Synthesis: Synthesized via nucleophilic substitution of 4-chlorobenzoyl chloride with piperidine derivatives, followed by coupling to 4-nitrophenylmethanone .

- Analytical Data : $^{13}\text{C-NMR}$ (acetone-d6) δ 201.32 (carbonyl), 147.44 (nitrophenyl), confirming structural integrity .

(4-Nitrophenyl)(Piperazino)Methanone

- Structural Differences : Lacks the benzoyl group on the piperazine, simplifying the scaffold.

- Impact : Reduced steric hindrance and molecular weight (MW = 261.27 g/mol vs. 365.38 g/mol for the target compound). May exhibit higher solubility in polar solvents.

- Applications : Used as a precursor for nitro group reduction to amines, enabling access to pharmacologically active intermediates .

4-(4-Aminobenzoyl)Piperazin-1-ylMethanone

- Structural Differences : Substitutes 4-nitrophenyl with furan-2-yl and reduces the nitro group to an amine.

- Impact : The amine enhances nucleophilicity for further derivatization, while the furan introduces heterocyclic diversity. Demonstrated in antimicrobial studies due to furan’s bioactivity .

- Synthesis: Achieved via nitro reduction of [(4-nitrophenyl)(piperazino)methanone] using SnCl$_2$, yielding 85% purity .

[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanone Derivatives

- Structural Differences : Features a fluorobenzyl group instead of benzoyl, altering electronic properties.

- Impact : Fluorine’s electron-withdrawing effect increases metabolic stability and binding affinity in kinase inhibitors .

- Synthesis : Prepared via benzylation of piperazine with 4-fluorobenzyl chloride, achieving yields >70% .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|

| (4-Benzoylpiperazino)(4-nitrophenyl)methanone | C${18}$H${17}$N$3$O$4$ | 365.38 | Benzoyl, 4-nitrophenyl | 2.1 |

| (4-Chlorobenzoylpiperidin-1-yl)(4-nitrophenyl)methanone | C${19}$H${18}$ClN$3$O$4$ | 387.82 | Chlorobenzoyl, piperidine | 3.5 |

| (4-Nitrophenyl)(piperazino)methanone | C${11}$H${13}$N$3$O$3$ | 261.27 | None (simpler scaffold) | 1.2 |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | C${17}$H${18}$N$4$O$3$ | 338.35 | Aminobenzoyl, furan | 1.8 |

*Calculated using fragment-based methods (e.g., XLogP3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.